5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
“5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds of this type are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the benzothiazole moiety: This can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Final coupling: The pyrazole, furan, and benzothiazole moieties are then coupled together using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the pyrazole ring or the benzothiazole moiety, potentially leading to the formation of dihydropyrazole or dihydrobenzothiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the furan, pyrazole, or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-1H-pyrazole-3-carboxamide: Lacks the benzothiazole moiety.
N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide: Lacks the furan ring.
5-(furan-2-yl)-N-(1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the benzothiazole ring.
Uniqueness
The presence of both the furan and benzothiazole moieties, along with the pyrazole core, makes “5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide” unique. This combination of functional groups could confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-9-17-12-7-10(4-5-15(12)23-9)18-16(21)13-8-11(19-20-13)14-3-2-6-22-14/h2-8H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQAGJAQMYIKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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